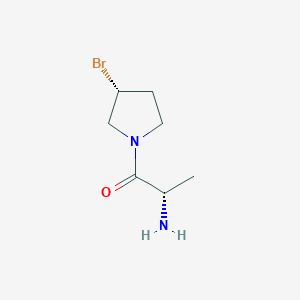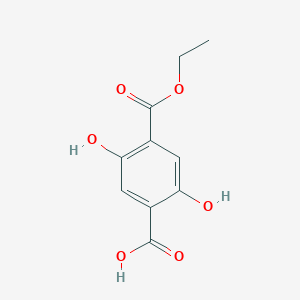
4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of benzoic acid, featuring both ethoxycarbonyl and dihydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of polymers and resins, where its functional groups can participate in polymerization reactions.
作用機序
The mechanism of action of 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylic acid. These interactions can influence biological pathways, such as antioxidant defense mechanisms and enzyme inhibition.
類似化合物との比較
2,5-Dihydroxybenzoic Acid: Lacks the ethoxycarbonyl group but shares similar hydroxyl functionalities.
4-(Methoxycarbonyl)-2,5-dihydroxybenzoic Acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
4-(Ethoxycarbonyl)-3,5-dihydroxybenzoic Acid: Positional isomer with hydroxyl groups at different positions.
Uniqueness: 4-(Ethoxycarbonyl)-2,5-dihydroxybenzoic acid is unique due to the presence of both ethoxycarbonyl and dihydroxy groups, which confer distinct chemical reactivity and potential biological activity. Its specific functional groups make it a versatile compound for various synthetic and research applications.
特性
分子式 |
C10H10O6 |
|---|---|
分子量 |
226.18 g/mol |
IUPAC名 |
4-ethoxycarbonyl-2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C10H10O6/c1-2-16-10(15)6-4-7(11)5(9(13)14)3-8(6)12/h3-4,11-12H,2H2,1H3,(H,13,14) |
InChIキー |
OGIYBVZHIGGCFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
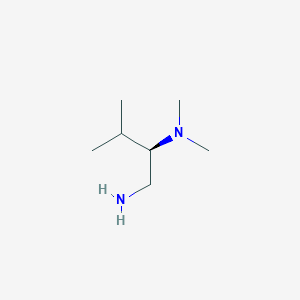
![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
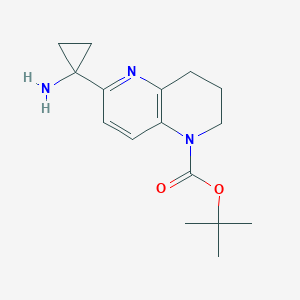
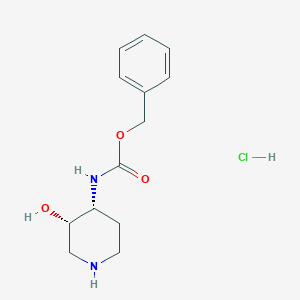

![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
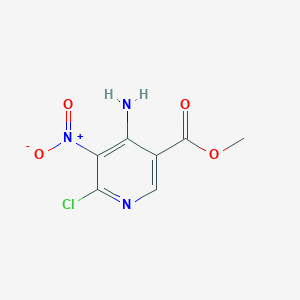
![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)

